molecular formula C23H22N2O5S B11230406 N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230406
M. Wt: 438.5 g/mol
InChI Key: URLGAMPUCGSLBL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, a benzyloxy group, and a methylsulfonyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include benzyloxyphenylboronic acid pinacol ester and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzyloxyphenyl acetic acid .

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and proteins, while the benzoxazine ring can participate in various biochemical reactions. The methylsulfonyl group may enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the benzoxazine ring and the methylsulfonyl group distinguishes it from other similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-methylsulfonyl-N-(4-phenylmethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-31(27,28)25-15-22(30-21-10-6-5-9-20(21)25)23(26)24-18-11-13-19(14-12-18)29-16-17-7-3-2-4-8-17/h2-14,22H,15-16H2,1H3,(H,24,26)

InChI Key

URLGAMPUCGSLBL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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